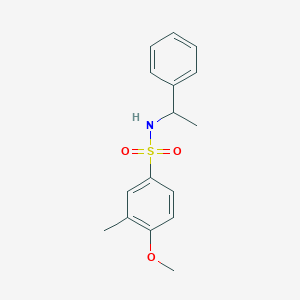
4-methoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide, also known as MMPEBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide compounds and has been found to exhibit several interesting biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
4-methoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit neuroprotective properties and can prevent neuronal cell death induced by oxidative stress. This compound has also been shown to have potential applications in the treatment of Alzheimer's disease, as it can inhibit the formation of amyloid-beta peptide, which is a key factor in the development of this disease.
Mecanismo De Acción
The mechanism of action of 4-methoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the formation of amyloid-beta peptide. It has also been shown to increase the activity of antioxidant enzymes, which can protect neuronal cells from oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit several interesting biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which can protect cells from oxidative stress. This compound has also been found to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-methoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide in lab experiments is its neuroprotective properties, which make it a valuable tool for studying neurodegenerative diseases such as Alzheimer's disease. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-methoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide. One area of research could focus on the development of more efficient synthesis methods for this compound, which could make it more readily available for scientific research. Another area of research could focus on exploring the potential applications of this compound in the treatment of other neurodegenerative diseases, such as Parkinson's disease. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on neuronal cells.
Métodos De Síntesis
The synthesis of 4-methoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide can be achieved by reacting 4-methoxy-3-methylbenzenesulfonyl chloride with N-(1-phenylethyl)amine in the presence of a base such as sodium hydride. The resulting product is then purified using column chromatography to obtain the pure this compound compound.
Propiedades
Fórmula molecular |
C16H19NO3S |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
4-methoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-12-11-15(9-10-16(12)20-3)21(18,19)17-13(2)14-7-5-4-6-8-14/h4-11,13,17H,1-3H3 |
Clave InChI |
ZOUWRXJUWJKAEW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)OC |
SMILES canónico |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide](/img/structure/B223486.png)
![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B223490.png)
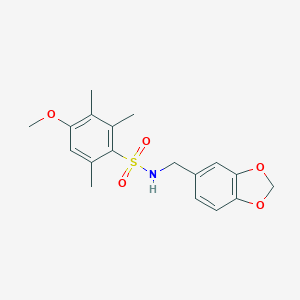
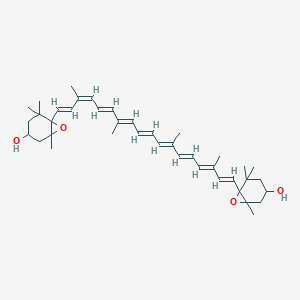


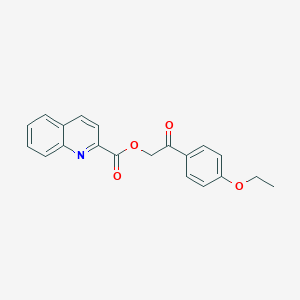
methanone](/img/structure/B223532.png)

![N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B223551.png)

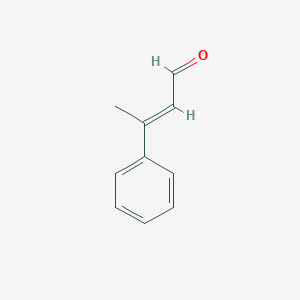
![Methyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B223579.png)